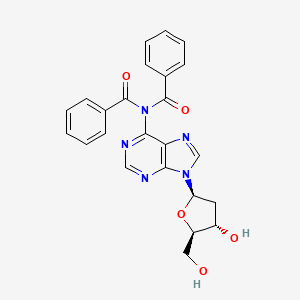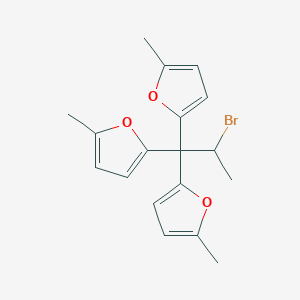![molecular formula C16H8Cl2N2OS B12896052 1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl- CAS No. 881384-49-2](/img/structure/B12896052.png)
1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The starting material, 3,5-dichlorobenzo[b]thiophene, is synthesized through a series of reactions including halogenation and cyclization.
Hydrazine Hydrate Reaction: The 3,5-dichlorobenzo[b]thiophene is then reacted with hydrazine hydrate to form 2-hydrazinocarbonyl-3,5-dichlorobenzo[b]thiophene.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzo[b]thiophene ring.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: Cyclization reactions often require strong acids like sulfuric acid or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative of the original compound.
Scientific Research Applications
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and antitubercular activities. It has shown promising results against various microbial strains and Mycobacterium tuberculosis.
Biological Research: The compound’s ability to interact with biological molecules makes it a useful tool in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-arylamino-1,3,4-thiadiazoles: These compounds share a similar benzo[b]thiophene core but differ in the heterocyclic ring structure, which is a thiadiazole instead of an oxadiazole.
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene are structurally related but lack the oxadiazole ring.
Uniqueness
The presence of both the benzo[b]thiophene and oxadiazole rings in 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole imparts unique electronic and steric properties that are not observed in similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Properties
CAS No. |
881384-49-2 |
|---|---|
Molecular Formula |
C16H8Cl2N2OS |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-(3,5-dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-6-7-12-11(8-10)13(18)14(22-12)16-20-19-15(21-16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
NIRWXOSYQSFUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=C(S3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


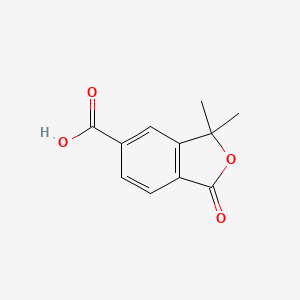
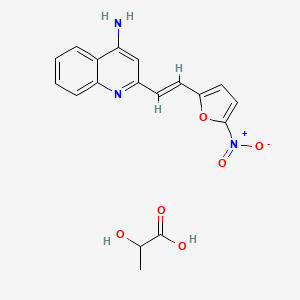
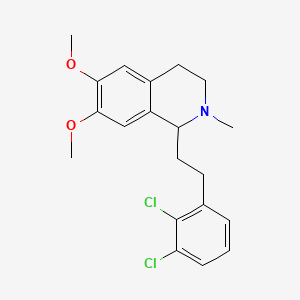

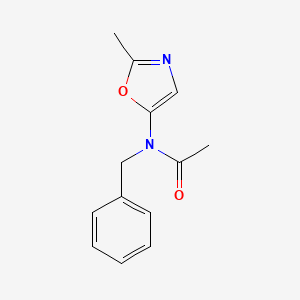

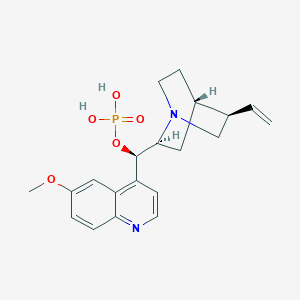


![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)
